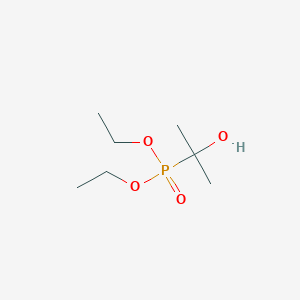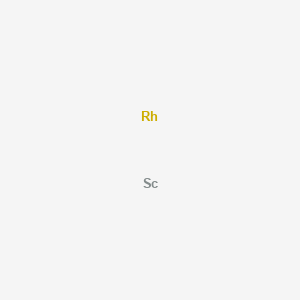
Rhodium--scandium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium–scandium (1/1) is a compound consisting of one rhodium atom and one scandium atom. It has a molecular weight of 147.86141 and is represented by the formula RhSc . This compound is part of the platinum-group metals, which are known for their unique catalytic properties and applications in various fields .
Preparation Methods
The preparation of rhodium–scandium (1/1) can be achieved through several methods. One common method involves the direct mixing of rhodium and scandium in their elemental forms. This process typically requires high temperatures and controlled environments to ensure the proper formation of the compound . Another method involves the reduction of rhodium and scandium salts in the presence of a reducing agent, such as hydrogen gas, under high-pressure conditions . Industrial production methods often utilize molten salt electrolysis, where rhodium and scandium salts are dissolved in a molten salt medium and subjected to an electric current to produce the desired compound .
Chemical Reactions Analysis
Rhodium–scandium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form oxides of rhodium and scandium . Reduction reactions often involve the use of hydrogen gas or other reducing agents to convert the compound back to its elemental forms . Substitution reactions can occur when rhodium–scandium (1/1) reacts with other compounds, leading to the replacement of one of its atoms with another element . Common reagents used in these reactions include oxygen, hydrogen, and various halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rhodium–scandium (1/1) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydroformylation and carbene transfer reactions . In biology, rhodium complexes have shown potential as therapeutic agents with anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities . The compound’s catalytic properties also make it valuable in industrial applications, such as in the production of fine chemicals and pharmaceuticals . Additionally, rhodium–scandium (1/1) is used in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of rhodium–scandium (1/1) varies depending on its application. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds, often through the coordination of its metal centers with reactant molecules . In therapeutic applications, rhodium complexes can interact with biological molecules such as DNA, RNA, and proteins, leading to the inhibition of cellular processes and the death of target cells . The specific molecular targets and pathways involved depend on the nature of the rhodium complex and the type of biological activity being studied .
Comparison with Similar Compounds
Rhodium–scandium (1/1) can be compared to other compounds containing platinum-group metals, such as rhodium–yttrium (1/1) and rhodium–lanthanum (1/1) . These compounds share similar catalytic properties but differ in their reactivity and applications. For example, rhodium–yttrium (1/1) may exhibit different catalytic behavior in hydroformylation reactions compared to rhodium–scandium (1/1) . The unique combination of rhodium and scandium in RhSc provides distinct advantages in certain catalytic processes and therapeutic applications, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
12166-12-0 |
|---|---|
Molecular Formula |
RhSc |
Molecular Weight |
147.8614 g/mol |
IUPAC Name |
rhodium;scandium |
InChI |
InChI=1S/Rh.Sc |
InChI Key |
QVDYZBWEITXWSD-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


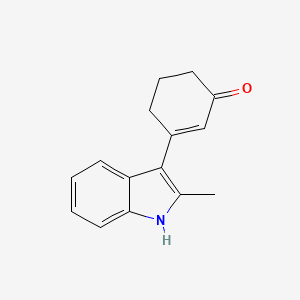
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

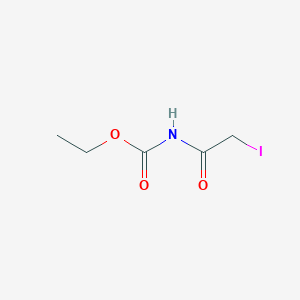

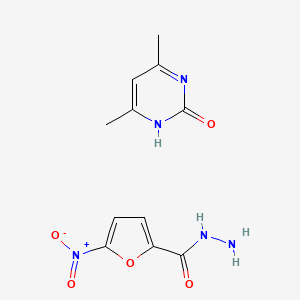

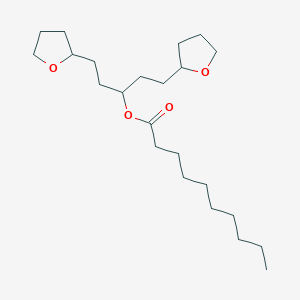
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
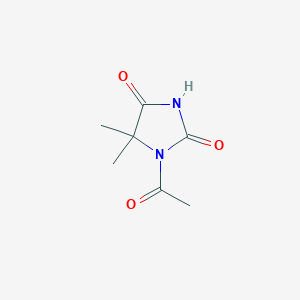
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)


